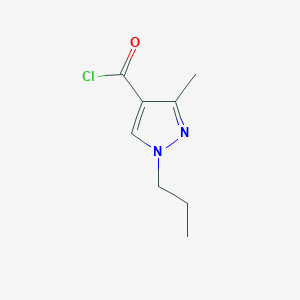

3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride

描述

Significance of the Pyrazole (B372694) Scaffold in Organic Synthesis and Chemical Biology

The pyrazole scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and organic synthesis. Its derivatives are known for a wide spectrum of biological activities, leading to their use in numerous FDA-approved drugs. fluorochem.co.uk Notable examples include the anti-inflammatory drug celecoxib, the anticoagulant apixaban, and the anti-obesity agent rimonabant. fluorochem.co.uk The versatility of the pyrazole ring allows for diverse applications, from pharmaceuticals to agrochemicals.

In the realm of drug discovery, pyrazole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. nih.govchemsynthesis.com The structural framework of pyrazole is considered a "privileged scaffold" because it can interact with multiple biological targets with high affinity. bldpharm.comchemsrc.com This has made it a focal point in the development of protein kinase inhibitors for targeted cancer therapies. bldpharm.comchemsrc.com The ability to readily modify the pyrazole core allows chemists to fine-tune the pharmacological properties of molecules, making it an invaluable tool in the design of new therapeutic agents. chemsynthesis.comresearchgate.net

Overview of Five-Membered Nitrogen-Containing Heterocycles

Five-membered nitrogen-containing heterocycles are a significant class of organic compounds, forming the core structure of many biologically active molecules. These rings, which can contain one or more nitrogen atoms, are fundamental components in pharmaceuticals, agrochemicals, and materials science. This group, often collectively referred to as azoles, includes pyrrole (B145914) (one nitrogen), pyrazole (two adjacent nitrogens), imidazole (B134444) (two non-adjacent nitrogens), and triazoles (three nitrogens).

These heterocyclic systems are found in a vast array of natural products and synthetic compounds. For instance, the pyrrole ring is a key component of heme in hemoglobin and chlorophyll. The structural and electronic properties of these rings, such as their planarity and the presence of non-bonding electrons on the nitrogen atoms, contribute to their diverse chemical reactivity and biological functions. Their ability to participate in various chemical interactions makes them crucial pharmacophores in drug design.

Structural Characteristics of Pyrazole Derivatives

Pyrazole is an aromatic heterocycle with the molecular formula C₃H₄N₂. Its structure is a planar five-membered ring with three carbon atoms and two adjacent nitrogen atoms. nih.gov The aromaticity arises from the delocalization of six π-electrons across the ring. nih.gov Pyrazole itself is a colorless solid and can exhibit tautomerism, where a proton can move between the two nitrogen atoms.

Key structural features of pyrazole derivatives include:

Two Nitrogen Atoms : One nitrogen atom is typically described as "pyrrole-like" (if it bears a hydrogen or a substituent) and the other as "pyridine-like". bldpharm.com

Aromaticity : The ring system is aromatic, which confers stability. nih.gov

Substituent Positions : Substitutions can occur at the nitrogen atoms (N1) or any of the carbon atoms (C3, C4, C5), allowing for a high degree of structural diversity. The position and nature of these substituents significantly influence the molecule's physical, chemical, and biological properties. bldpharm.com

Hydrogen Bonding : The NH group in unsubstituted pyrazoles can act as a hydrogen bond donor, while the pyridine-like nitrogen can act as a hydrogen bond acceptor. bldpharm.com

The specific compound of interest, 3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride , is a derivative of this core structure. While detailed research findings and synthesis methods for this exact compound are not extensively documented in publicly available scientific literature, its chemical identity can be defined by its structural formula and unique identifiers.

| Property | Value |

| CAS Number | 1103427-17-3 |

| Molecular Formula | C₈H₁₁ClN₂O |

| InChI Key | MFPMMRCDJXBKEA-UHFFFAOYSA-N |

Data sourced from Fluorochem fluorochem.co.uk

The structure features a methyl group at the C3 position, a propyl group at the N1 position, and a carbonyl chloride group at the C4 position. The presence of the reactive carbonyl chloride group suggests its primary utility as a chemical intermediate for synthesizing more complex molecules, such as amides and esters, through nucleophilic acyl substitution.

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1-propylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-3-4-11-5-7(8(9)12)6(2)10-11/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPMMRCDJXBKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 1 Propyl 1h Pyrazole 4 Carbonyl Chloride and Analogous Pyrazole 4 Carbonyl Chlorides

Strategies for the Preparation of Pyrazole (B372694) Ring Systems

The synthesis of the pyrazole core is a foundational step, and numerous methods have been developed to achieve this with high efficiency and control over the substitution pattern.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds

The most classic and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govyoutube.com This reaction proceeds by forming an imine with one carbonyl group and an enamine with the other, followed by cyclization and dehydration to form the stable, aromatic pyrazole ring. youtube.com For the synthesis of 3-methyl-1-propyl-1H-pyrazole, the required precursors would be propylhydrazine and a 1,3-dicarbonyl compound like acetylacetone (pentane-2,4-dione). nih.gov

Modern advancements have expanded this method to include multicomponent reactions where the 1,3-dicarbonyl compounds are generated in situ. nih.govbeilstein-journals.org For instance, enolates can react with carboxylic acid chlorides to form the necessary 1,3-diketone, which then consecutively reacts with a hydrazine in a one-pot procedure. nih.govorganic-chemistry.org This approach offers good to excellent yields and tolerates a diverse range of functional groups. nih.gov

| Reactant A | Reactant B | Key Features | Resulting Product |

| Hydrazine (or substituted hydrazine) | 1,3-Dicarbonyl Compound | Classic, high-yield reaction (Knorr Synthesis) | Substituted Pyrazole |

| Propylhydrazine | Acetylacetone | Direct route to a 1-propyl-3-methylpyrazole core | 3,5-dimethyl-1-propyl-pyrazole |

| Hydrazine | In situ generated 1,3-Diketone (from enolate + acid chloride) | One-pot, multicomponent synthesis | Substituted Pyrazole |

1,3-Dipolar Cycloaddition Approaches for Pyrazole Ring Formation

Another powerful strategy for constructing the pyrazole ring is the [3+2] cycloaddition reaction. chim.it This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a carbon-carbon double or triple bond. chim.itrsc.orgnih.gov

A common approach involves the in situ generation of diazo compounds from N-tosylhydrazones, which then react with alkynes. organic-chemistry.org This method is highly efficient and often exhibits high regioselectivity. organic-chemistry.org For example, the reaction of diazo compounds with alkynyl bromides can yield 3,5-diaryl-4-bromo-1H-pyrazoles. organic-chemistry.org Similarly, nitrilimines can react with functionalized alkenes, such as Morita–Baylis–Hillman carbonates, to produce a wide array of 1,3,5-trisubstituted pyrazoles in high yields. rsc.org Green chemistry approaches have also been developed, utilizing phenyl hydrazones and benzoquinone under mild, base-catalyzed conditions at room temperature. pdeaamcollege.edu.in

| 1,3-Dipole Source | Dipolarophile | Conditions/Features | Resulting Product |

| Diazo compounds (from N-tosylhydrazones) | Alkynes | Efficient, highly regioselective | Polysubstituted Pyrazoles |

| Nitrilimines | Alkenes (e.g., MBH carbonates) | High yields, versatile substitution | 1,3,5-Trisubstituted Pyrazoles |

| Phenyl hydrazones | Benzoquinone | Mild basic conditions, green synthesis | Pyrazole Derivatives |

| Ethyl diazoacetate | Alkynes | Aqueous micellar catalysis | Disubstituted Pyrazoles unisi.it |

Metal-Catalyzed Coupling and Dehydrogenative Cyclization Methods for Pyrazole Synthesis

Transition metal catalysis has introduced novel and efficient pathways for pyrazole synthesis. These methods often involve C-N bond formation and cyclization under the influence of a metal catalyst, providing access to complex pyrazoles that may be difficult to synthesize via traditional routes.

Ruthenium, rhodium, copper, and iron catalysts have all been employed effectively. organic-chemistry.org For instance, ruthenium complexes can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to furnish pyrazoles, with water and hydrogen gas as the only byproducts. organic-chemistry.orgacs.org Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates is another efficient method. organic-chemistry.org A multicomponent approach using titanium imido complexes allows for the coupling of alkynes and nitriles, where the N-N bond is formed in the final step through an oxidation-induced coupling on the titanium center, avoiding the need for hydrazine reagents. nih.gov

| Catalyst System | Reactants | Reaction Type | Key Advantage |

| Ruthenium(II) complexes | 1,3-Diols and Hydrazines | Acceptorless Dehydrogenative Coupling | Atom-economical, produces H₂O and H₂ as byproducts organic-chemistry.org |

| Copper(I) oxide (Cu₂O) | N,N-disubstituted hydrazines and Alkynoates | Aerobic Oxidative [3+2] Cycloaddition | Uses air as a green oxidant organic-chemistry.org |

| Titanium Imido Complexes | Alkynes, Nitriles | Multicomponent Oxidative Coupling | Avoids the use of hazardous hydrazine reagents nih.gov |

| Iron Catalysts | Diarylhydrazones and Vicinal Diols | Regioselective Synthesis | Broad substrate scope organic-chemistry.org |

Regioselectivity Control in Pyrazole Annulation Reactions

A significant challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is controlling the regioselectivity of the condensation. nih.gov The reaction can often lead to a mixture of two constitutional isomers, for instance, 1,3- and 1,5-disubstituted pyrazoles. nih.gov

Several strategies have been developed to overcome this limitation. One approach is to use reactants that have distinct electronic or steric properties, which favor the formation of one regioisomer over the other. For example, the reaction of hydrazones with nitroolefins mediated by a strong base exhibits a reversed and exclusive 1,3,4-regioselectivity. organic-chemistry.org Another method involves the use of vinyl sulfoxonium ylides, where the substitution pattern on the ylide dictates the regiochemical outcome, allowing for the selective formation of either 1,3,5- or 1,3,4-trisubstituted pyrazoles. organic-chemistry.org Furthermore, successive regioselective metalations of the pyrazole ring using specific magnesium-based reagents allow for the controlled, stepwise functionalization of the heterocycle, ensuring a single desired regioisomer is produced. acs.org

Functionalization of the Pyrazole Ring to Establish Carbonyl Chloride Moiety

Once the substituted pyrazole ring is formed, the next critical phase is the introduction of the carbonyl chloride group at the C4 position. This is typically a multi-step process that begins with the installation of a precursor functional group, such as a formyl or carboxyl group.

Synthesis from Pyrazolone Precursors via Formylation and Oxidation Pathways

A versatile route to pyrazole-4-carbonyl chlorides begins with pyrazolone precursors. The Vilsmeier-Haack reaction is a key transformation in this pathway, used for the formylation (introduction of a -CHO group) of pyrazoles. chemmethod.comresearchgate.net This reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemmethod.comresearchgate.net

In this synthetic sequence, a hydrazone can be cyclized and simultaneously formylated at the C4 position using the Vilsmeier-Haack reagent to yield a 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde. chemmethod.comresearchgate.net This pyrazole-4-carbaldehyde intermediate is a crucial building block. google.com

Following formylation, the aldehyde group must be oxidized to a carboxylic acid. google.com This oxidation can be achieved using various oxidizing agents. The resulting pyrazole-4-carboxylic acid is the direct precursor to the target molecule. The final step is the conversion of the carboxylic acid to the more reactive carbonyl chloride. This is commonly accomplished by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This two-step formylation-oxidation sequence provides a reliable method for accessing the necessary pyrazole-4-carbonyl chloride scaffold from pyrazolone-derived intermediates.

Hydrolysis of Pyrazole Carboxylates to Carboxylic Acids

A common pathway to obtaining pyrazole-4-carboxylic acids involves the hydrolysis of their corresponding esters (pyrazole carboxylates). This saponification reaction is a fundamental step that converts the ester functional group into a carboxylic acid, which is the immediate precursor to the acyl chloride.

The hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, is frequently employed. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This is followed by the elimination of the alkoxide leaving group, resulting in the formation of a carboxylate salt. A subsequent acidification step with a strong mineral acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid. This process is generally irreversible because the final deprotonation of the carboxylic acid in the basic medium drives the equilibrium forward. mnstate.edu

Acid-catalyzed hydrolysis is an alternative method. This reversible reaction typically requires an excess of water to shift the equilibrium towards the carboxylic acid and alcohol products. mnstate.edu

Studies have demonstrated the hydrolysis of various pyrazole esters to their corresponding acids as a reliable synthetic step. For instance, 1-aryl-3-ethoxycarbonyl-5-[α-substituted styryl]-pyrazoles have been successfully hydrolyzed to their respective carboxylic acids, which are then converted into carboxamides. nih.gov This highlights the robustness of the hydrolysis step in preparing pyrazole carboxylic acid intermediates for further derivatization. nih.govnih.gov

Acyl Chloride Formation from Pyrazole Carboxylic Acids (e.g., using thionyl chloride)

The conversion of a pyrazole carboxylic acid to its corresponding acyl chloride is a crucial activation step, rendering the carbonyl group highly susceptible to nucleophilic attack. Thionyl chloride (SOCl₂) is the most common and effective reagent for this transformation. researchgate.netlibretexts.orgkhanacademy.org

The reaction between a carboxylic acid and thionyl chloride produces the acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. mnstate.educhemtube3d.com Since both SO₂ and HCl are gases, they are easily removed from the reaction mixture, which drives the reaction to completion, making this method highly efficient. mnstate.educhemtube3d.com The mechanism involves the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. A chloride ion, either from the thionyl chloride or the generated HCl, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride. libretexts.orglibretexts.org

This methodology is widely applied in the synthesis of pyrazole derivatives. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. Similarly, other substituted pyrazole-3-carboxylic acids have been successfully converted to their acid chlorides using this method, which are then used to create a variety of ester and amide derivatives. researchgate.netresearchgate.net

| Reagent | Byproducts | Advantage |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts are easily removed, driving the reaction to completion. |

Halogenation Strategies at Specific Ring Positions of Pyrazole Intermediates

Halogenation of the pyrazole ring is a key strategy for creating diverse intermediates used in the synthesis of pharmaceuticals and agrochemicals. beilstein-archives.org The position of halogenation is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring.

Electrophilic halogenation of pyrazoles predominantly occurs at the C4 position of the ring, which is the most electron-rich and sterically accessible site. researchgate.netresearchgate.net Common and effective reagents for this transformation are N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). researchgate.net These reagents are favored because they are inexpensive, safe to handle, and provide high yields under mild conditions, often at room temperature without the need for a catalyst. beilstein-archives.orgresearchgate.net Reactions using NXS can be performed in various organic solvents or even in water, aligning with green chemistry principles. researchgate.net

Achieving halogenation at other positions, such as C3 or C5, typically requires more strategic approaches. researchgate.net One method is to block the C4 position with another group, forcing the halogen to substitute at an alternative site. researchgate.net Other strategies include:

Dehydroxyhalogenation : Converting 3- or 5-hydroxypyrazoles into the corresponding chloro- or bromopyrazoles using reagents like phosphorus oxychloride (POCl₃). researchgate.net

Sandmeyer Reaction : Transforming 3- or 5-aminopyrazoles into halogenated pyrazoles. researchgate.net

Cycloaddition Reactions : Using halogen-bearing substrates in condensation reactions to build the halogenated pyrazole ring from the ground up. beilstein-archives.org

These varied strategies provide chemists with the tools to selectively introduce halogen atoms at specific positions on the pyrazole ring, enabling the synthesis of a wide array of functionalized intermediates.

| Reagent/Method | Target Position | Conditions |

| N-Halosuccinimides (NXS) | C4 | Mild, room temperature, various solvents (including water). researchgate.net |

| Phosphorus Oxychloride (POCl₃) | C3/C5 | Used on corresponding hydroxypyrazoles. researchgate.net |

| Sandmeyer Reaction | C3/C5 | Used on corresponding aminopyrazoles. researchgate.net |

Exploration of Novel and Green Chemistry Protocols for Pyrazole-4-carbonyl Chloride Synthesis

In recent years, significant effort has been directed toward developing more environmentally friendly, or "green," synthetic routes for pyrazole derivatives. kthmcollege.ac.in Traditional methods often require harsh conditions, long reaction times, and the use of volatile and toxic organic solvents. mdpi.com Green chemistry approaches aim to mitigate these issues by using alternative energy sources, greener solvents, and efficient catalytic systems. kthmcollege.ac.inresearchgate.net

Key green chemistry strategies applied to pyrazole synthesis include:

Microwave-Assisted Organic Synthesis (MAOS) : Microwave irradiation can dramatically reduce reaction times and increase yields by efficiently heating the reaction mixture. researchgate.netnih.gov This technique has been successfully used for the solvent-free synthesis of pyrazole derivatives. nih.gov

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or glycerol is a core principle of green chemistry. kthmcollege.ac.in Water, in particular, is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Ammonium chloride has been used as a cost-effective catalyst for synthesizing pyranopyrazoles in an aqueous medium. researchgate.net

Solvent-Free Reactions : Conducting reactions between neat reagents, sometimes on solid mineral supports or through ball milling, eliminates the need for solvents altogether. nih.govnih.gov This simplifies work-up procedures and minimizes waste. nih.gov

Multicomponent Reactions (MCRs) : These reactions, where multiple starting materials react in a single step to form the final product, are highly efficient. They reduce the number of synthetic steps, minimize waste, and save time and energy. mdpi.com

These novel protocols not only make the synthesis of pyrazoles more sustainable but also often lead to improved efficiency and easier product isolation. kthmcollege.ac.inmdpi.com

Optimization Strategies for Reaction Efficiency and Process Scalability

Optimizing reaction efficiency and ensuring scalability are critical for the transition from laboratory-scale synthesis to industrial production. For pyrazole synthesis, this involves refining reaction conditions and developing robust procedures that provide high yields of pure product consistently.

Strategies for optimization include:

Catalyst Selection : The choice of catalyst can significantly impact reaction rate and yield. For example, nano-ZnO has been used as a highly efficient and environmentally friendly catalyst for synthesizing 1,3,5-substituted pyrazole derivatives, offering high yields and short reaction times. mdpi.com

Parameter Adjustment : Systematically adjusting parameters such as temperature, reaction time, and reagent concentration is crucial for maximizing yield and minimizing the formation of byproducts. For instance, in the cyclization step to form the pyrazole ring, using a two-phase system with a weak base like potassium carbonate can improve product purity and yield.

Improved Work-up and Purification : Developing straightforward work-up and purification protocols, such as crystallization instead of chromatography, is essential for large-scale production. Recrystallization from suitable solvent systems is often employed to obtain high-purity pyrazole carboxylic acids and their derivatives. google.com

By focusing on these areas, synthetic protocols can be refined to be more cost-effective, time-efficient, and suitable for large-scale manufacturing. mdpi.com

Reactivity Profiles and Derivatization Pathways of 3 Methyl 1 Propyl 1h Pyrazole 4 Carbonyl Chloride

Electrophilic Nature and Chemical Transformations of the Carbonyl Chloride Group

The carbonyl chloride group is the most reactive site in 3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride, rendering the carbonyl carbon highly electrophilic. This pronounced electrophilicity is a consequence of the strong inductive electron-withdrawing effect of both the chlorine atom and the adjacent carbonyl oxygen. smolecule.com This effect polarizes the carbon-chlorine and carbon-oxygen bonds, creating a significant partial positive charge on the carbonyl carbon.

This inherent reactivity makes the compound an excellent acylating agent, susceptible to attack by a wide range of nucleophiles. The transformations of the carbonyl chloride group are central to the derivatization of this pyrazole (B372694) scaffold. The chlorine atom is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. These reactions typically proceed through a tetrahedral intermediate, which then collapses to expel the chloride ion and form a new, more stable derivative.

The electron-donating nature of the pyrazole ring can influence the reactivity of the attached carbonyl chloride. However, the C-4 position of the pyrazole ring is known to be electron-rich, which could potentially modulate the electrophilicity of the carbonyl carbon. quora.com Despite this, the inherent reactivity of the acid chloride functionality dominates, allowing for a plethora of chemical transformations.

Nucleophilic Substitution Reactions for Diverse Derivative Synthesis

The high electrophilicity of the carbonyl carbon in this compound facilitates a variety of nucleophilic substitution reactions, which are instrumental in the synthesis of a diverse library of derivatives.

Amidation, the reaction with primary or secondary amines, is a common and straightforward transformation of this compound. This reaction leads to the formation of pyrazole-4-carboxamides, a class of compounds that has garnered significant interest in medicinal chemistry and as fungicides. nih.govacs.orgacs.org The reaction proceeds readily, often at room temperature, by treating the carbonyl chloride with the desired amine in the presence of a base to neutralize the hydrogen chloride byproduct. acs.org

The versatility of this reaction allows for the introduction of a wide range of substituents by varying the amine nucleophile. This enables the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For example, novel pyrazole carboxamides containing an aryloxypyridyl ethylamine module have been synthesized and shown to possess biological activities. acs.org

Table 1: Examples of Amidation Reactions

| Amine Nucleophile | Product |

|---|---|

| Primary Alkylamine (R-NH₂) | N-alkyl-3-methyl-1-propyl-1H-pyrazole-4-carboxamide |

| Secondary Dialkylamine (R₂NH) | N,N-dialkyl-3-methyl-1-propyl-1H-pyrazole-4-carboxamide |

| Aniline (B41778) (Ar-NH₂) | N-aryl-3-methyl-1-propyl-1H-pyrazole-4-carboxamide |

Esterification is another key nucleophilic substitution reaction of this compound, yielding pyrazole-4-carboxylate esters. These esters are valuable intermediates and have been investigated for their biological activities, including herbicidal and insecticidal properties. tandfonline.com The reaction involves treating the acid chloride with an alcohol, which can be a simple alkanol or a more complex polyol. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.

The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, provides a related route to these esters. masterorganicchemistry.com However, the use of the more reactive carbonyl chloride allows for milder reaction conditions and often higher yields. The rate of esterification can be influenced by the steric bulk of the alcohol nucleophile. researchgate.net

Table 2: Examples of Esterification Reactions

| Alcohol Nucleophile | Product |

|---|---|

| Methanol | Methyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate |

| Ethanol | Ethyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate |

| Phenol | Phenyl 3-methyl-1-propyl-1H-pyrazole-4-carboxylate |

Thioacylation reactions involve the reaction of this compound with thiol-containing nucleophiles. A key example is the reaction with thiosemicarbazide to form pyrazole carbothioamides, which are analogs of carboxamides where the carbonyl oxygen is replaced by a sulfur atom. researchgate.netresearchgate.net These sulfur-containing derivatives have been explored for their potential as antifungal and anticancer agents. researchgate.netnih.gov

The synthesis of pyrazole carbothioamides can also be achieved through the cyclocondensation of chalcones with thiosemicarbazide. researchgate.netresearchgate.net However, the use of the pyrazole-4-carbonyl chloride provides a more direct route to N-substituted pyrazole carbothioamides. The reaction with a thiol (R-SH) would yield a thioester, S-alkyl 3-methyl-1-propyl-1H-pyrazole-4-carbothioate.

Further Functionalization and Modifications of Pyrazole-4-carbonyl Chloride Derivatives

The derivatives synthesized from this compound, such as amides and esters, can undergo further functionalization. The pyrazole ring itself is amenable to various modifications. For instance, electrophilic substitution reactions, such as nitration or halogenation, can occur on the pyrazole ring, typically at the 4-position if it is unsubstituted. pharmdbm.com However, with the 4-position occupied by the carbonyl group, further substitution would be directed to other available positions, influenced by the existing substituents.

The N-H of an unsubstituted pyrazole can be alkylated or arylated. orientjchem.org In the case of this compound, the nitrogen at position 1 is already substituted with a propyl group. The derivatives, particularly those with reactive functional groups on the newly introduced moiety (from the amine or alcohol), can be further modified. For example, an ester derivative could be hydrolyzed back to the carboxylic acid, which can then be used in other coupling reactions. An amide with a pendant functional group offers a handle for further synthetic transformations, such as cross-coupling reactions. rsc.org

Mechanistic Investigations of Reaction Pathways and Intermediate Formation

The nucleophilic acyl substitution reactions of this compound generally proceed through a well-established two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. This intermediate contains a negatively charged oxygen atom and the incoming nucleophile and the leaving group (chloride) attached to the former carbonyl carbon.

The stability of this tetrahedral intermediate can be influenced by the electronic nature of the pyrazole ring and its substituents. The second step involves the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion as the leaving group. This step is typically fast due to the excellent leaving group ability of the chloride ion.

For amidation reactions, the initial product is the protonated amide, which is then deprotonated by a base present in the reaction mixture to yield the final neutral amide product. In the absence of a base, the HCl byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Mechanistic studies of pyrazole synthesis and functionalization often involve computational methods to understand the reaction pathways and the stability of intermediates. mdpi.com For instance, in the synthesis of pyrazoles, mechanistic studies have elucidated the role of intermediates like diazatitanacycles in N-N bond formation. nih.gov While specific mechanistic studies on this compound are not widely reported, the general principles of nucleophilic acyl substitution provide a robust framework for understanding its reactivity.

Advanced Spectroscopic and Structural Characterization Methodologies for Pyrazole 4 Carbonyl Chlorides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride, a combination of ¹H NMR, ¹³C NMR, and advanced multi-dimensional NMR techniques would be utilized to confirm its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in the molecule. The expected proton signals for this compound would correspond to the methyl group, the propyl chain, and the pyrazole (B372694) ring proton.

Expected ¹H NMR Spectral Features:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole-H5 | ~8.0-8.5 | Singlet (s) | - |

| Propyl-CH₂ (N-CH₂) | ~4.1-4.3 | Triplet (t) | ~7-8 |

| Propyl-CH₂ | ~1.8-2.0 | Sextet | ~7-8 |

| Propyl-CH₃ | ~0.9-1.0 | Triplet (t) | ~7-8 |

| Pyrazole-CH₃ | ~2.5-2.7 | Singlet (s) | - |

Note: These are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Features:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~160-165 |

| Pyrazole-C3 | ~150-155 |

| Pyrazole-C5 | ~140-145 |

| Pyrazole-C4 | ~110-115 |

| Propyl-CH₂ (N-CH₂) | ~50-55 |

| Propyl-CH₂ | ~23-27 |

| Propyl-CH₃ | ~10-12 |

| Pyrazole-CH₃ | ~13-16 |

Note: These are estimated values and are subject to experimental variations.

Advanced Multi-dimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, advanced multi-dimensional NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the propyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be critical to correlate proton signals with their directly attached carbon atoms and to establish long-range (2-3 bond) correlations, respectively. These correlations would definitively link the propyl group to the N1 position of the pyrazole ring and the methyl and carbonyl chloride groups to the C3 and C4 positions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be characterized by the strong absorption band of the carbonyl group in the acid chloride.

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Acid Chloride) | ~1750-1790 | Strong |

| C=N (Pyrazole Ring) | ~1580-1620 | Medium |

| C-H (Aliphatic) | ~2850-3000 | Medium-Strong |

The precise position of the C=O stretch would be indicative of the electron-withdrawing nature of the pyrazole ring and the chlorine atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₈H₁₁ClN₂O). The mass spectrum would show the molecular ion peak [M]⁺ and characteristic isotopic peaks for the presence of chlorine ([M+2]⁺). Fragmentation analysis would likely reveal the loss of the chlorine atom, the carbonyl group, and fragments corresponding to the propyl and methyl substituents, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This would confirm the planarity of the pyrazole ring, the substitution pattern, and the conformation of the propyl group relative to the heterocyclic ring.

Analysis of Intramolecular and Intermolecular Interactions (e.g., hydrogen bonding)

The solid-state structure and physicochemical properties of pyrazole-4-carbonyl chlorides are significantly influenced by a network of intramolecular and intermolecular interactions. While the N-H proton of an unsubstituted pyrazole ring is a primary site for hydrogen bonding, in N-substituted derivatives like this compound, other weaker interactions become dominant in defining the molecular conformation and crystal architecture. mdpi.com

Intramolecularly, the relative orientation of the propyl chain and the carbonyl chloride group with respect to the pyrazole ring is governed by steric and electronic effects. The planarity of the pyrazole ring can be influenced by intramolecular hydrogen bonds, especially if suitable substituent groups are present. mdpi.com

Elucidation of Crystal Packing and Supramolecular Assemblies

The study of crystal packing reveals how molecules arrange themselves in a three-dimensional lattice, forming ordered supramolecular assemblies. mdpi.com For pyrazole derivatives, the formation of these assemblies is primarily driven by hydrogen bonding and π-π stacking interactions. mdpi.comnih.gov The specific packing motif is highly dependent on the nature and position of substituents on the pyrazole ring. nih.gov

In related 1H-pyrazoles, different hydrogen-bonded structures are observed, such as trimeric units or catemeric (chain-like) motifs. mdpi.com For instance, 4-chloro- and 4-bromo-1H-pyrazole are isostructural and form trimeric H-bonding arrangements, whereas 4-fluoro- (B1141089) and 4-iodo-1H-pyrazole form non-isostructural catemers. mdpi.com Although this compound lacks the N-H donor for such strong interactions, weaker C-H···O or C-H···N hydrogen bonds can direct the formation of similar or alternative supramolecular structures, such as dimers or layered sheets. nih.gov

Additionally, π–π stacking interactions between the aromatic pyrazole rings of adjacent molecules are a significant factor in the crystal packing, often with centroid–centroid distances indicative of stabilizing aromatic interactions. mdpi.comresearchgate.net The combination of these varied non-covalent interactions leads to complex and stable three-dimensional networks, and techniques like Hirshfeld surface analysis are often employed to visualize and quantify these close contacts within the crystal structure. mdpi.comnih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized molecule, such as this compound, and serves as a primary indicator of its purity. nih.govnih.gov

The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and other elements like chlorine are compared against the theoretical values calculated from the presumed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the assigned chemical structure and stoichiometry. ekb.eg For pyrazole derivatives, this method is routinely reported in the literature to validate the successful synthesis of the target compounds. researchgate.netresearchgate.net

The theoretical elemental composition for this compound (C₈H₁₁ClN₂O) is calculated based on its molecular weight. The table below presents these theoretical values alongside a set of hypothetical experimental results that would validate the empirical formula.

| Element | Symbol | Theoretical % | Found % (Hypothetical) |

|---|---|---|---|

| Carbon | C | 51.48 | 51.55 |

| Hydrogen | H | 5.94 | 5.91 |

| Chlorine | Cl | 18.99 | 18.92 |

| Nitrogen | N | 14.99 | 15.06 |

| Oxygen | O | 8.57 | 8.56 |

Theoretical and Computational Chemistry Studies on Pyrazole 4 Carbonyl Chlorides and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for investigating the intricacies of molecular systems. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in predicting the electronic structure and inherent reactivity of pyrazole-4-carbonyl chlorides and their analogs. These calculations enable the optimization of molecular geometries and provide a detailed picture of the electron distribution within the molecule. eurasianjournals.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational efficiency. eurasianjournals.com DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are employed to optimize the ground-state geometry of pyrazole molecules. nih.govnih.gov These calculations provide essential data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Furthermore, DFT is instrumental in exploring the electronic properties that govern a molecule's reactivity. kfupm.edu.sa For instance, studies on pyrazole-4-carbaldehyde derivatives have utilized DFT to understand electronic properties, transitions, and vibrational frequencies. kfupm.edu.sa By calculating various thermodynamic parameters, DFT can also shed light on the stability and potential reaction pathways of these compounds. nih.gov The application of DFT extends to predicting the behavior of molecules in different solvent environments, which is critical for understanding their chemical interactions in solution. orientjchem.org

Table 1: Representative DFT Functionals and Basis Sets Used in Pyrazole Studies

| Computational Method | Basis Set | Application | Reference |

| B3LYP | 6-311++G(d,p) | Tautomerism and Reactivity of Pyrazolones | nih.gov |

| B3LYP | 6-311++G(d,p) | Tautomeric Stability of Substituted Pyrazoles | nih.gov |

| B3LYP | 6–311G(d,p) | Electronic Properties of Pyrazole-4-carbaldehydes | kfupm.edu.sa |

The Hartree-Fock (HF) method, an ab initio approach, serves as a foundational method in quantum chemistry. While often less accurate than modern DFT methods for predicting molecular properties due to its neglect of electron correlation, it provides a valuable starting point for more advanced calculations. HF theory is based on a single-determinant wave function and is used to compute the electronic structure and energy of a molecule.

In the study of pyrazole systems, HF calculations can be employed for initial geometry optimizations and to obtain a qualitative understanding of the molecular orbitals. The analytical first and second derivatives of the HF energy can be calculated to determine molecular force fields and vibrational frequencies. While standalone HF calculations are less common in recent literature for high-accuracy predictions, they are often used in conjunction with post-Hartree-Fock methods, like Møller-Plesset perturbation theory, to incorporate electron correlation and improve the accuracy of the results.

Prediction of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the characterization and structural elucidation of novel compounds. The Gauge-Including Atomic Orbital (GIAO) method is a prominent technique used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net This method has been successfully applied to various azole systems, including pyrazole derivatives, to predict ¹H, ¹³C, and ¹⁵N chemical shifts. researchgate.netrsc.org

By performing GIAO calculations, typically at the DFT level (e.g., GIAO-B3LYP/6-311+G(2d,p)), researchers can compute the absolute shieldings of nuclei in a molecule. conicet.gov.ar These theoretical shieldings are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The comparison between calculated and experimental NMR spectra is a powerful tool for confirming molecular structures and assigning specific resonances. researchgate.net Studies have shown that GIAO calculations can accurately model the effects of substitution, protonation, and solvent on the NMR chemical shifts of pyrazoles. researchgate.netrsc.org

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Pyrazole Derivative

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C3 | 139.8 | 141.2 |

| C4 | 72.1 | 74.5 |

| C5 | 151.4 | 153.0 |

Data adapted from analogous pyrazole systems for illustrative purposes. beilstein-journals.org

Analysis of Molecular Orbitals, including Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

For pyrazole-4-carbonyl chloride analogs, computational analysis of FMOs helps to predict their chemical behavior. The HOMO energy (EHOMO) is related to the molecule's ionization potential and indicates its nucleophilic character, while the LUMO energy (ELUMO) is related to its electron affinity and electrophilic character. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive. DFT calculations are commonly used to determine the energies and visualize the shapes of these frontier orbitals, identifying the likely sites for electrophilic and nucleophilic attack. nih.gov

Table 3: Calculated FMO Properties for a Representative Pyrazole Analog

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.87 |

Values are hypothetical and based on typical findings for pyrazole derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas correspond to neutral potential.

In the context of pyrazole-4-carbonyl chloride, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential (red or yellow), making them likely sites for interaction with electrophiles. Conversely, the carbonyl carbon and hydrogen atoms attached to the pyrazole ring would likely show positive potential (blue), marking them as potential sites for nucleophilic attack. This analysis provides a clear, visual guide to the reactive sites of the molecule.

Computational Investigations of Tautomerism in Pyrazole Systems

Tautomerism is a significant phenomenon in pyrazole chemistry, where protons can migrate between the two nitrogen atoms of the ring, leading to different tautomeric forms. globalresearchonline.net This equilibrium can significantly influence the compound's chemical and biological properties. nih.gov Computational methods, particularly DFT, are extensively used to investigate the relative stabilities of different pyrazole tautomers. orientjchem.org

By calculating the total energies of the optimized geometries of each possible tautomer, researchers can predict which form is thermodynamically more stable in the gas phase or in different solvents. nih.gov Theoretical calculations have shown that the stability of pyrazole tautomers is highly dependent on the nature and position of substituents on the ring. nih.gov For example, electron-donating groups often show a preference for the C3 position. nih.gov These computational studies provide crucial insights into the tautomeric equilibria that are often difficult to characterize experimentally, especially when the interconversion is rapid. beilstein-journals.org

Studies on Annular Prototropic Tautomerism

Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This phenomenon significantly influences the chemical and physical properties of these compounds. researchgate.net For a molecule like 3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride, if the propyl group were replaced by a hydrogen atom, it would exhibit tautomerism, existing as an equilibrium between 3-methyl-1H-pyrazole-4-carbonyl chloride and 5-methyl-1H-pyrazole-4-carbonyl chloride.

Theoretical calculations, particularly using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, have been extensively employed to investigate the tautomeric equilibria in pyrazole derivatives. nih.gov These studies consistently show that the relative stability of the tautomers is heavily influenced by the electronic nature of the substituents on the pyrazole ring. researchgate.net Electron-donating groups, such as methyl and other alkyl groups, tend to favor the tautomer where the substituent is at the 3-position. nih.gov Conversely, electron-withdrawing groups generally stabilize the tautomer with the substituent at the 5-position. researchgate.net

In the case of a hypothetical N-unsubstituted analog of the title compound, the methyl group at the 3-position would be expected to stabilize this tautomer. The carbonyl chloride group at the 4-position would also exert an electronic influence that modulates the equilibrium. Computational studies on similar substituted pyrazoles have quantified the energy differences between tautomers, providing a basis for predicting the predominant form under various conditions. mdpi.com

Table 1: Calculated Relative Energies for Tautomers of Substituted Pyrazoles This table presents representative data from computational studies on analogous pyrazole systems to illustrate the influence of substituents on tautomeric stability. The specific values for 3-methyl-1H-pyrazole-4-carbonyl chloride would require a dedicated computational study.

| Substituent at C3/C5 | Tautomer | Calculation Method | Relative Energy (kJ/mol) | Reference |

| 3-Amino / 5-Amino | 3-Amino | DFT(B3LYP)/6-311++G(d,p) | 0.0 | mdpi.com |

| 5-Amino | DFT(B3LYP)/6-311++G(d,p) | 10.7 | mdpi.com | |

| 3-Methyl / 5-Methyl | 3-Methyl | - | Predominantly observed | fu-berlin.de |

| 3-Phenyl / 5-Phenyl | 3-Phenyl | - | Predominantly observed | fu-berlin.de |

Influence of Solvents on Tautomeric Equilibria

The surrounding solvent medium can significantly alter the tautomeric equilibrium of pyrazole derivatives. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on the relative energies of the tautomers. researchgate.net These models account for the dielectric constant of the solvent and its ability to stabilize polar solute molecules.

Generally, an increase in solvent polarity tends to stabilize the more polar tautomer. nih.gov For pyrazole derivatives, the dipole moment of each tautomer can differ, leading to a shift in the equilibrium upon changing the solvent. Studies on analogous compounds have shown that solvents like water, methanol, and acetone (B3395972) can influence the tautomeric ratios. nih.gov The stability of both tautomers can increase with rising solvent polarity, while intramolecular hydrogen bonds may weaken. nih.gov

For a hypothetical N-unsubstituted analog of this compound, the change in the tautomeric equilibrium in different solvents could be predicted by calculating the free energy of each tautomer in the respective solvent using computational methods.

Table 2: Predicted Tautomeric Equilibrium Constants (KT) in Different Solvents for a Hypothetical 3-Methyl-1H-pyrazole-4-carbonyl Chloride This table is a hypothetical representation based on general principles observed for other pyrazole derivatives and is intended for illustrative purposes.

| Solvent | Dielectric Constant (ε) | Predicted KT ([5-methyl]/[3-methyl]) |

| Gas Phase | 1 | < 1 |

| Chloroform | 4.81 | ~ 1 |

| Acetone | 20.7 | > 1 |

| Methanol | 32.7 | > 1 |

| Water | 80.1 | >> 1 |

Exploration of Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in the structure and function of pyrazole derivatives. nih.gov In the solid state and in non-polar solvents, N-unsubstituted pyrazoles often form cyclic dimers or trimers through intermolecular N-H···N hydrogen bonds. fu-berlin.de These interactions are fundamental to their crystal packing and can influence their physical properties.

Computational studies have been instrumental in characterizing the strength and geometry of these hydrogen bonds. nih.gov For instance, calculations can determine the interaction energies, bond distances, and angles of these non-covalent bonds. In the context of this compound, while it lacks the N-H group for self-association, the nitrogen atom at position 2 and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. This is particularly relevant in biological systems where the compound might interact with amino acid residues.

Table 3: Calculated Hydrogen Bond Parameters for Pyrazole Dimer Analogs This table provides representative data from computational studies on the hydrogen bonding in pyrazole dimers to illustrate the nature of these interactions.

| Parameter | Value | Reference |

| N-H···N bond distance | 1.9 - 2.6 Å | nih.gov |

| Interaction Energy | -15 to -25 kJ/mol | chemrxiv.org |

Advanced Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool used to analyze the electron density distribution in molecules, providing insights into the nature of chemical bonds and non-covalent interactions. researchgate.net By analyzing the topological properties of the electron density at bond critical points (BCPs), one can characterize bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds).

Table 4: Representative QTAIM Parameters for Covalent and Non-Covalent Bonds in Heterocyclic Systems This table illustrates the typical ranges of QTAIM parameters for different types of chemical interactions, which would be applicable in an analysis of the title compound.

| Parameter | Covalent Bond | Hydrogen Bond |

| Electron Density (ρ) at BCP | High | Low |

| Laplacian of Electron Density (∇²ρ) at BCP | Negative | Positive |

| Total Electron Energy Density (H(r)) at BCP | Negative | Slightly Negative or Positive |

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Molecular modeling is a cornerstone of modern drug discovery and is extensively used to establish Structure-Activity Relationships (SAR) for pyrazole derivatives. rsc.org QSAR (Quantitative Structure-Activity Relationship) models correlate the biological activity of a series of compounds with their physicochemical properties, which are described by molecular descriptors. researchgate.net

For a compound like this compound, a variety of molecular descriptors can be calculated using computational software. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. By developing QSAR models, researchers can predict the biological activity of new, unsynthesized pyrazole derivatives and prioritize their synthesis. nih.gov

Table 5: Examples of Molecular Descriptors Used in SAR Studies of Pyrazole Derivatives This table provides a selection of commonly used molecular descriptors in QSAR studies of bioactive pyrazole analogs.

| Descriptor Category | Descriptor Name | Description | Relevance to SAR |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences absorption and distribution. |

| Electronic | Dipole Moment | A measure of the polarity of a molecule. | Affects solubility and receptor binding. |

| Topological | Balaban J index | A topological index that encodes information about the size and branching of a molecule. | Correlates with various biological activities. nih.gov |

| Physicochemical | LogP (octanol-water partition coefficient) | A measure of the lipophilicity of a compound. | Crucial for membrane permeability and bioavailability. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the reactivity and electron-donating/accepting ability of a molecule. |

Research Applications in Chemical Sciences

Role as a Strategic Building Block in Complex Organic Synthesis

The chemical architecture of 3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride, featuring a reactive acyl chloride functional group, positions it as a valuable synthon in the construction of complex organic molecules. The high reactivity of the carbonyl chloride allows for facile nucleophilic acyl substitution reactions, enabling the formation of amides, esters, and other carbonyl derivatives. This reactivity is fundamental to its role as a strategic building block.

In multistep organic synthesis, the pyrazole (B372694) core can be introduced into a larger molecular framework via this acyl chloride handle. The stability of the pyrazole ring under various reaction conditions makes it a reliable component during the elaboration of complex structures. Synthetic chemists can leverage the predictable reactivity of this compound to couple it with a variety of nucleophiles, including complex amines and alcohols, to forge key bonds in the assembly of target molecules. While specific examples of its use in the total synthesis of natural products are not extensively documented, its utility as a building block is evident in the numerous derivatives synthesized for various research applications. The general synthetic route to pyrazole carboxamides, for instance, involves the straightforward reaction of the pyrazole carbonyl chloride with a suitable amine.

Intermediate in the Preparation of Diverse Chemical Entities across Various Fields

The role of this compound as a key intermediate is well-established, particularly in the synthesis of compounds with significant biological activity. Its primary application lies in the preparation of pyrazole-4-carboxamide derivatives. These carboxamides have been extensively explored in both the agrochemical and pharmaceutical sectors.

The general synthetic pathway involves the reaction of this compound with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct. This straightforward and high-yielding reaction allows for the creation of a vast number of derivatives by simply varying the amine component. This modular approach is highly efficient for generating chemical libraries for screening purposes. Beyond amides, this intermediate can also react with alcohols to form esters, with thiols to form thioesters, and can participate in Friedel-Crafts acylation reactions, further expanding the diversity of accessible chemical entities.

Contribution to the Development of Bioactive Compound Libraries for Research Purposes

The straightforward and versatile reactivity of this compound makes it an ideal starting material for the construction of bioactive compound libraries. In drug discovery and agrochemical research, the generation of large collections of structurally related compounds is crucial for identifying new lead molecules with desired biological activities.

By reacting this compound with a diverse array of amines, researchers can rapidly generate extensive libraries of pyrazole-4-carboxamides. This combinatorial approach allows for the systematic exploration of the chemical space around the pyrazole scaffold. The resulting libraries can then be screened against various biological targets, such as enzymes or receptors, to identify "hits" with potential therapeutic or agrochemical applications. The pyrazole core itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. This inherent bioactivity of the pyrazole ring, coupled with the diversity introduced through the carboxamide linkage, enhances the probability of discovering novel bioactive compounds within these libraries.

Investigations into Enzyme Inhibition Mechanisms

Derivatives of this compound, particularly the pyrazole-4-carboxamides, have been instrumental in the investigation of enzyme inhibition mechanisms. A prominent example is their role as succinate (B1194679) dehydrogenase inhibitors (SDHIs). Succinate dehydrogenase (also known as complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it a vital target for fungicides.

The pyrazole-4-carboxamide moiety has been identified as a potent pharmacophore for SDH inhibition. By synthesizing a range of these compounds, researchers can study how different substituents on the pyrazole ring and the amide nitrogen affect their binding to the enzyme. These studies have provided valuable insights into the structure of the enzyme's active site and the specific molecular interactions required for potent inhibition. While many published studies focus on derivatives with a difluoromethyl group at the 3-position due to their commercial success as fungicides, the underlying principles of enzyme-inhibitor interactions are applicable to the broader class of pyrazole carboxamides, including those derived from this compound. Molecular docking and quantitative structure-activity relationship (QSAR) studies on these compounds help to elucidate the key structural features responsible for their inhibitory activity and guide the design of new, more potent inhibitors.

Methodological Studies for Structure-Activity Relationship (SAR) Elucidation

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs is a cornerstone of medicinal and agrochemical research. This compound serves as an excellent starting point for such structure-activity relationship (SAR) studies.

The ease with which the acyl chloride can be converted into a diverse range of amides allows for a thorough investigation of the influence of the amide substituent on biological activity. For instance, by reacting the carbonyl chloride with a series of anilines bearing different electronic and steric properties, researchers can probe the requirements of the binding pocket of a target enzyme or receptor.

Furthermore, while the 3-methyl and 1-propyl groups are fixed in the starting material, SAR studies on broader pyrazole libraries often involve the synthesis of analogs with variations at these positions. These studies have generally shown that the nature of the substituents on the pyrazole ring significantly impacts the biological activity of the resulting compounds. For example, in the context of fungicides, the presence of a methyl or a difluoromethyl group at the 3-position has been found to be crucial for high efficacy. The N-alkyl group also plays a role in modulating the physicochemical properties of the molecule, such as lipophilicity, which can affect its uptake and transport to the target site.

Precursor Synthesis for Agrochemical Research (e.g., fungicides, herbicides)

The most significant and well-documented application of pyrazole-4-carbonyl chlorides, including this compound, is in the synthesis of agrochemicals. The resulting pyrazole-4-carboxamides have demonstrated potent fungicidal and, to a lesser extent, herbicidal activities.

Fungicides: A number of commercial fungicides are based on the pyrazole-4-carboxamide scaffold and act as SDHIs. These fungicides are highly effective against a broad spectrum of plant pathogenic fungi. The synthesis of these compounds typically involves the coupling of a pyrazole-4-carbonyl chloride with an appropriately substituted aniline (B41778) or other amine. The specific substituents on both the pyrazole and the amine moieties are optimized to achieve high intrinsic activity against the target enzyme and favorable properties for agricultural use, such as systemic movement in the plant and environmental stability.

Herbicides: While the primary focus has been on fungicides, pyrazole derivatives have also been investigated for their herbicidal properties. Certain pyrazole-containing compounds have been shown to inhibit plant-specific enzymes, leading to phytotoxicity. The versatility of the pyrazole-4-carbonyl chloride intermediate allows for the synthesis of novel derivatives for screening in herbicide discovery programs.

The table below presents some examples of commercial or investigational agrochemicals that share the pyrazole carboxamide core, illustrating the importance of this chemical class.

| Active Ingredient | Type | Mode of Action |

| Bixafen | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |

| Fluxapyroxad | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |

| Penflufen | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |

| Isopyrazam | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |

| Tolfenpyrad | Insecticide | Mitochondrial electron transport inhibitor (METI) |

Exploration within Medicinal Chemistry Research

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have been explored for various therapeutic applications. The diverse biological activities exhibited by pyrazole-containing compounds make them attractive candidates for drug discovery programs.

Pyrazole derivatives have been investigated for a wide range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The ability to easily synthesize a library of pyrazole-4-carboxamides from this compound allows for the screening of these compounds against various disease targets. For example, certain pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain. Others have demonstrated activity against protein kinases, which are important targets in cancer therapy.

The table below lists some therapeutic areas where pyrazole derivatives have shown promise.

| Therapeutic Area | Biological Target (Example) |

| Anti-inflammatory | Cyclooxygenase (COX) |

| Anticancer | Protein kinases, Tubulin |

| Analgesic | Cannabinoid receptors |

| Antimicrobial | Various bacterial and fungal enzymes |

| Antiviral | Viral enzymes |

While many of these studies may not specifically use the 3-methyl-1-propyl substituted variant, they highlight the broad potential of the pyrazole-4-carboxamide class of compounds in medicinal chemistry, a potential that can be readily explored starting from this compound.

Applications in Supramolecular Chemistry and Self-Assembly Studies

While direct research on the applications of this compound in supramolecular chemistry and self-assembly is not extensively documented in publicly available literature, the inherent structural and chemical properties of the pyrazole core suggest its potential as a versatile building block in these fields. The pyrazole motif is a well-recognized component in the design of supramolecular architectures due to its capacity for hydrogen bonding and as a ligand for metal coordination. rsc.orgresearchgate.netcsic.es The carbonyl chloride group further enhances its utility, providing a reactive site for covalently linking the pyrazole unit to larger molecular frameworks.

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization of these systems are intermolecular in nature and can include hydrogen bonding and metal coordination. mdpi.comnih.gov Self-assembly is the process by which a disordered system of pre-existing components forms an organized structure or pattern as a consequence of specific, local interactions among the components themselves, without external direction.

The distinct arrangement of a pyrrole-type nitrogen (N1-H) and a pyridine-type nitrogen (N2) within the 1H-pyrazole ring allows for the formation of diverse and predictable hydrogen-bonded networks. csic.es These interactions can lead to the self-assembly of various supramolecular motifs, such as dimers, trimers, tetramers, and polymeric chains (catemers). researchgate.netcsic.es The substitution at the 4-position of the pyrazole ring with a phenyl group has been shown to influence fluorescent properties, indicating the potential for developing functional soft materials. csic.es

Moreover, pyrazole derivatives are widely employed as ligands in coordination chemistry to construct metal-organic frameworks (MOFs) and coordination polymers. researchgate.netacs.orgdigitellinc.com The nitrogen atoms of the pyrazole ring can coordinate to metal ions, leading to the formation of extended, crystalline structures with potential applications in gas storage, catalysis, and sensing. digitellinc.comresearchgate.net The reactive carbonyl chloride in this compound could be utilized to synthesize more complex pyrazole-based ligands for the construction of such materials.

The incorporation of pyrazole units into larger macrocyclic structures is another area of interest. nih.govmdpi.com These macrocycles can act as hosts for guest molecules, a fundamental concept in host-guest chemistry, which is a branch of supramolecular chemistry. The synthesis of pyrazole-based macrocycles has led to the development of highly selective enzyme inhibitors. nih.govacs.org

The potential of pyrazole derivatives in supramolecular chemistry is summarized in the table below, highlighting the types of assemblies and the key interactions involved.

| Supramolecular Assembly Type | Key Driving Interactions | Potential Applications |

| Hydrogen-Bonded Networks (Dimers, Trimers, Catemers) | N-H···N hydrogen bonds | Crystal engineering, liquid crystals, functional soft materials |

| Metal-Organic Frameworks (MOFs) | Coordination bonds between pyrazole nitrogen and metal ions | Gas separation, sensing, heterogeneous catalysis |

| Macrocycles | Covalent synthesis followed by non-covalent guest binding | Selective enzyme inhibition, molecular recognition |

| Supramolecular Polymers | Hydrogen bonding, π-π stacking | Luminescent materials, temperature sensing |

In recent studies, pyrazole-based motifs have been rationally designed and coupled with BODIPY dyes to create supramolecular monomers. rsc.org The self-assembly of these monomers leads to the formation of aggregates with distinct photophysical properties, demonstrating the potential for creating advanced functional materials. rsc.org The ability to fine-tune the supramolecular structure through rational design of the pyrazole building block is a testament to its versatility in this field.

While the specific compound this compound has not been the direct subject of these studies, its constituent pyrazole ring and reactive carbonyl chloride group make it a promising candidate for future research in the design and synthesis of novel supramolecular systems and self-assembled materials.

Future Directions in Academic Research on 3 Methyl 1 Propyl 1h Pyrazole 4 Carbonyl Chloride

Design and Development of More Efficient and Sustainable Synthetic Routes

Future research will undoubtedly prioritize the development of synthetic pathways to 3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride and its analogs that are not only high-yielding but also environmentally benign. nih.govresearchgate.net Traditional methods for pyrazole (B372694) synthesis often rely on hazardous reagents and organic solvents, prompting a shift towards greener alternatives. benthamdirect.com Key areas of exploration will include:

Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction rates and improve yields, often under solvent-free conditions. benthamdirect.commdpi.com Research could focus on adapting classical pyrazole syntheses, such as the Knorr cyclocondensation, to these technologies.

One-Pot and Multicomponent Reactions (MCRs): Designing syntheses where multiple steps are performed in a single reaction vessel (one-pot) or where three or more starting materials react to form the product (MCRs) enhances process efficiency and atom economy. mdpi.comresearchgate.net Future work could devise an MCR strategy for the direct synthesis of functionalized pyrazoles like the target compound, bypassing the need to isolate intermediates.

| Synthetic Strategy | Key Principles | Potential Advantages for Pyrazole Synthesis | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Efficient energy transfer, rapid heating | Reduced reaction times, higher yields, solvent-free conditions | benthamdirect.commdpi.com |

| Green Catalysis | Use of non-toxic, recyclable catalysts (e.g., nano-ZnO) | Minimized waste, improved sustainability, high efficiency | mdpi.com |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step | Increased efficiency, atom economy, operational simplicity | mdpi.com |

| Aqueous or Ionic Liquid Media | Replacement of volatile organic solvents | Enhanced safety, reduced environmental impact | orientjchem.orgjocpr.com |

Exploration of Novel Reactivity Patterns for Advanced Derivatization

The carbonyl chloride group in this compound is a highly reactive functional handle, prime for a wide array of chemical transformations. While its conversion into amides and esters is conventional, future research will aim to uncover novel reactivity patterns for more advanced derivatization. This exploration is crucial for creating structurally diverse libraries of compounds for biological screening. chim.it

Future avenues include:

Transition Metal-Free Coupling Reactions: Developing new methods for C-C, C-N, and C-S bond formation at the carbonyl carbon that avoid the use of heavy metal catalysts aligns with green chemistry principles. beilstein-journals.orgrsc.org

Functionalization of the Pyrazole Core: Beyond the carbonyl chloride, research can focus on selective C-H functionalization of the pyrazole ring itself. This would allow for the introduction of new substituents at various positions, significantly expanding the accessible chemical space. nih.gov

Ring Transformation Reactions: Investigating reactions that use the pyrazole core as a synthon for constructing more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, could lead to novel scaffolds with unique biological properties. chim.it

Integration of Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry is becoming an indispensable tool in modern chemical research, offering powerful methods to predict reactivity, elucidate reaction mechanisms, and design molecules with desired properties. eurasianjournals.com For this compound, future research will increasingly integrate computational modeling to guide experimental work. researchgate.netnih.gov

Key applications will involve:

Predictive Synthesis: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction pathways and transition states. researchgate.net This can help predict the feasibility of novel synthetic routes and optimize reaction conditions before undertaking extensive experimental work.